2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide 2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17667499
InChI: InChI=1S/C8H16N2O3/c1-10(12-2)8(11)7(9)6-4-3-5-13-6/h6-7H,3-5,9H2,1-2H3
SMILES:
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol

2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide

CAS No.:

Cat. No.: VC17667499

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide -

Specification

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
IUPAC Name 2-amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide
Standard InChI InChI=1S/C8H16N2O3/c1-10(12-2)8(11)7(9)6-4-3-5-13-6/h6-7H,3-5,9H2,1-2H3
Standard InChI Key OYQMECPATVUQJE-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)C(C1CCCO1)N)OC

Introduction

Molecular Structure and Nomenclature

2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide features a central acetamide backbone (CH3CONH2) modified by three distinct substituents:

  • An amino group (-NH2) at the C2 position of the acetamide chain.

  • N-methoxy and N-methyl groups attached to the amide nitrogen.

  • A 2-(oxolan-2-yl) moiety, where oxolan (tetrahydrofuran, THF) is a five-membered oxygen-containing ring.

The IUPAC name reflects these substituents systematically: 2-amino denotes the amino group at C2, N-methoxy-N-methyl specifies the substituents on the amide nitrogen, and 2-(oxolan-2-yl) indicates the THF ring connected via its second carbon .

Stereochemical Considerations

The oxolan ring introduces chirality at C2, creating potential stereoisomers. Computational models suggest that the (R)-configuration may dominate due to steric interactions between the oxolan ring and the acetamide group .

Synthetic Pathways

Synthesis of this compound likely involves multi-step strategies, leveraging known methods for analogous structures:

Core Acetamide Formation

A Weinreb amide intermediate (N-methoxy-N-methylacetamide) can be synthesized via reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in dichloromethane, as demonstrated for related compounds (78% yield) .

Reaction Scheme:

N,O-Dimethylhydroxylamine+Acetyl ChlorideTEA, DCMN-Methoxy-N-methylacetamide\text{N,O-Dimethylhydroxylamine} + \text{Acetyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{N-Methoxy-N-methylacetamide}

Amino Group Functionalization

The C2 amino group may be installed via:

  • Gabriel synthesis with phthalimide protection.

  • Reductive amination of a ketone precursor.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9_9H17_{17}N2_2O3_3Calculated
Molecular Weight201.24 g/mol
Melting Point98–102°C (predicted)
SolubilitySoluble in DCM, THF; moderate in H2O
logP (Partition Coefficient)1.2 (estimated)

Spectroscopic Data:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 3.65 (s, 3H, OCH3), 3.13 (s, 3H, NCH3), 2.08 (s, 3H, COCH3) .

  • IR (KBr): 1650 cm1^{-1} (C=O stretch), 3300 cm1^{-1} (N-H stretch) .

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